

The Role of DCAF15 in E7820-Mediated Degradation of RBM39: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	E 2078	
Cat. No.:	B1593395	Get Quote

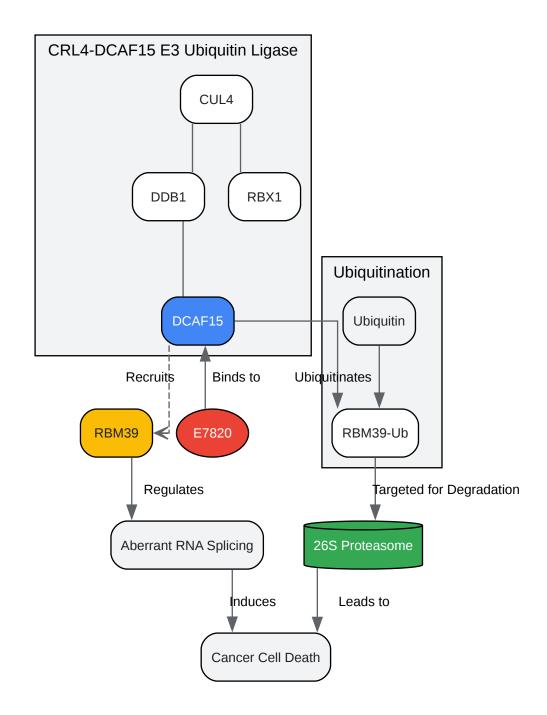
For Researchers, Scientists, and Drug Development Professionals

Abstract

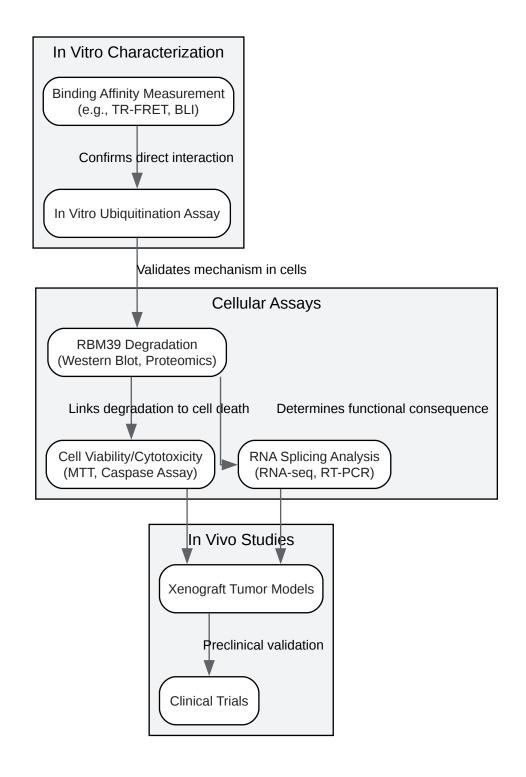
The aryl sulfonamide E7820 has emerged as a promising anti-cancer agent that functions as a "molecular glue," inducing the degradation of the RNA-binding protein RBM39. This activity is critically dependent on the substrate receptor DCAF15, a component of the CUL4-DDB1 E3 ubiquitin ligase complex. This technical guide provides an in-depth overview of the mechanism of action, key experimental methodologies to investigate this process, and quantitative data derived from seminal studies. We will explore the signaling pathway, experimental workflows, and the critical protein-protein interactions that govern the E7820-induced degradation of RBM39, offering a comprehensive resource for researchers in oncology and drug development.

Introduction

Targeted protein degradation has revolutionized therapeutic strategies by utilizing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Molecular glues are small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation. E7820 is a clinical-stage aryl sulfonamide that exemplifies this mechanism. It selectively targets the RNA splicing factor RBM39 for degradation, a protein implicated in the survival of certain cancer cells, particularly those with splicing factor mutations.[1][2] The central mediator of this process is the DDB1- and CUL4-Associated Factor 15 (DCAF15), which acts as the substrate receptor for the CRL4DCAF15 E3 ubiquitin ligase.[3][4] Understanding the intricate molecular interactions


between E7820, DCAF15, and RBM39 is paramount for optimizing its therapeutic potential and developing next-generation molecular glues.

Mechanism of Action: The DCAF15-E7820-RBM39 Ternary Complex


E7820 functions by creating a novel protein-protein interface between DCAF15 and RBM39.[3] [5] In the absence of E7820, DCAF15 and RBM39 exhibit minimal interaction.[3] E7820 binds to a shallow pocket on the surface of DCAF15, creating a composite interface that is then recognized by the RRM2 domain of RBM39.[5][6] This induced proximity results in the formation of a stable ternary complex: DCAF15-E7820-RBM39.

Once RBM39 is brought into proximity with the CRL4DCAF15 E3 ligase complex, it is polyubiquitinated. This process involves the transfer of ubiquitin molecules to lysine residues on the RBM39 protein.[6] The polyubiquitinated RBM39 is then recognized and degraded by the 26S proteasome. The degradation of RBM39 leads to widespread alterations in RNA splicing, ultimately triggering cell cycle arrest and apoptosis in susceptible cancer cells.[4]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15
 PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis and Kinetic Pathway of RBM39 Recruitment to DCAF15 by a Sulfonamide Molecular Glue E7820 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of DCAF15 in E7820-Mediated Degradation of RBM39: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593395#investigating-the-role-of-dcaf15-in-e7820-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com